Cas no 1093865-65-6 (Methyl 4-fluoro-3-formylbenzoate)

Methyl 4-fluoro-3-formylbenzoate 化学的及び物理的性質
名前と識別子
-
- 4-Fluoro-3-formylbenzoic acid methyl ester
- methyl 4-fluoro-3-formylbenzoate
- METHYL 3-FORMYL-4-FLUOROBENZOATE
- VJWHOSFTDOXSAS-UHFFFAOYSA-N
- BCP14106
- CL8554
- ST2407251
- X8918
- 4-fluoro-3-formyl-benzoic acid methyl ester
- MFCD16036861
- SCHEMBL459873
- CS-0103393
- DB-431349
- AKOS015998879
- DTXSID80697533
- 1093865-65-6
- SY020436
- AS-46049
- METHYL4-FLUORO-3-FORMYLBENZOATE
- EN300-318294
- Z1255362696
- Methyl 4-fluoro-3-formylbenzoate
-
- MDL: MFCD16036861
- インチ: 1S/C9H7FO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
- InChIKey: VJWHOSFTDOXSAS-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C([H])C(C(=O)OC([H])([H])[H])=C([H])C=1C([H])=O
計算された属性
- せいみつぶんしりょう: 182.03791
- どういたいしつりょう: 182.03792224g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 43.4
じっけんとくせい
- 密度みつど: 1.271
- ふってん: 275 ºC
- フラッシュポイント: 117 ºC
- PSA: 43.37
Methyl 4-fluoro-3-formylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318294-0.5g |
methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 95% | 0.5g |
$69.0 | 2023-09-05 | |
Enamine | EN300-318294-10.0g |
methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 95% | 10.0g |
$733.0 | 2023-07-10 | |
eNovation Chemicals LLC | D212302-50g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 97% | 50g |
$2185 | 2024-08-03 | |
Chemenu | CM162110-5g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 95% | 5g |
$800 | 2022-06-14 | |
eNovation Chemicals LLC | D212302-100g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 97% | 100g |
$3650 | 2024-08-03 | |
TRC | M305373-250mg |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 250mg |
$190.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y0995587-5g |
methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 95% | 5g |
$1050 | 2024-08-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BK100-1g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 98% | 1g |
2633.0CNY | 2021-07-18 | |
Apollo Scientific | PC501605-5g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 99% | 5g |
£299.00 | 2025-02-21 | |
eNovation Chemicals LLC | D212302-250g |
Methyl 4-fluoro-3-formylbenzoate |
1093865-65-6 | 97% | 250g |
$4350 | 2024-08-03 |
Methyl 4-fluoro-3-formylbenzoate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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S. Ahmed Chem. Commun., 2009, 6421-6423
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Methyl 4-fluoro-3-formylbenzoateに関する追加情報
Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 4-fluoro-3-formylbenzoate, identified by its CAS number 1093865-65-6, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical synthesis. This compound serves as a crucial intermediate in the development of various therapeutic agents, particularly those targeting neurological and inflammatory disorders. Its unique structural features, including the presence of both a formyl group and a fluoro substituent, make it an attractive building block for medicinal chemists.
The significance of Methyl 4-fluoro-3-formylbenzoate lies in its ability to undergo a wide range of chemical transformations, which are essential for the synthesis of complex drug molecules. The formyl group (-CHO) allows for condensation reactions with amines and other nucleophiles, while the fluoro substituent at the fourth position enhances the metabolic stability and bioavailability of the resulting compounds. These properties have made it a preferred choice in the design of novel pharmacophores.
In recent years, there has been a surge in research focused on developing new treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. Methyl 4-fluoro-3-formylbenzoate has emerged as a key intermediate in the synthesis of acetylcholinesterase inhibitors, which are known to improve cognitive function by enhancing acetylcholine levels in the brain. Several studies have demonstrated its efficacy in preclinical models, paving the way for further clinical investigations.
Moreover, the compound has shown promise in the development of anti-inflammatory agents. The fluoro substituent is known to modulate enzyme activity and binding interactions, making it an ideal candidate for designing molecules that can selectively target inflammatory pathways. Recent research has highlighted its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
The pharmaceutical industry has also explored the use of Methyl 4-fluoro-3-formylbenzoate in the synthesis of antiviral and antibacterial agents. Its structural framework allows for modifications that can enhance binding affinity to viral proteases and bacterial enzymes, thereby inhibiting their activity. This has been particularly relevant in the context of emerging infectious diseases, where rapid development of new antibiotics and antivirals is crucial.
From a synthetic chemistry perspective, Methyl 4-fluoro-3-formylbenzoate offers several advantages due to its reactivity and stability. It can be easily incorporated into larger molecular frameworks through various coupling reactions, such as Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. These reactions are widely used in pharmaceutical synthesis to construct complex heterocyclic structures, which are often essential for drug activity.
The use of computational methods has further enhanced the utility of Methyl 4-fluoro-3-formylbenzoate. Molecular modeling studies have helped predict its interactions with biological targets, providing valuable insights into drug design. These simulations have been instrumental in optimizing synthetic routes and predicting pharmacokinetic properties, thereby accelerating the drug development process.
In conclusion, Methyl 4-fluoro-3-formylbenzoate (CAS No. 1093865-65-6) is a multifaceted compound with significant applications in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable intermediate in synthesizing drugs for various therapeutic areas. As research continues to evolve, this compound is expected to play an even greater role in the discovery and development of novel therapeutic agents.
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